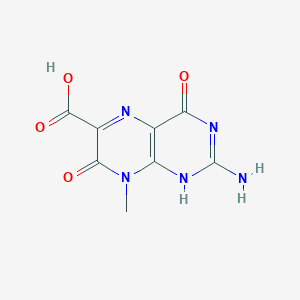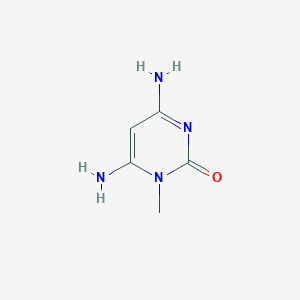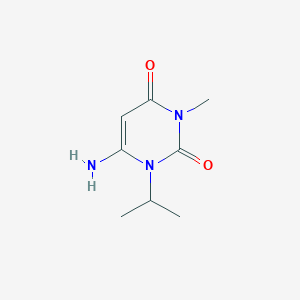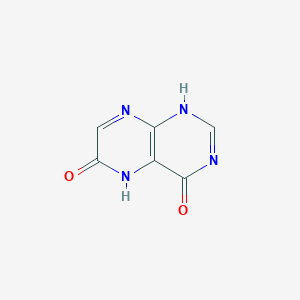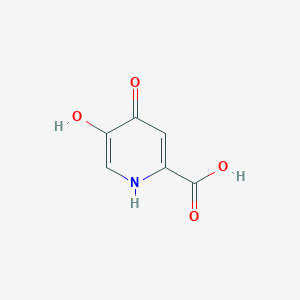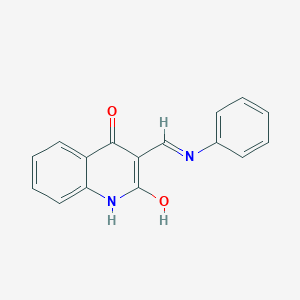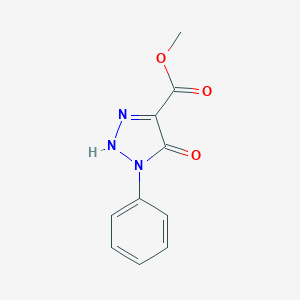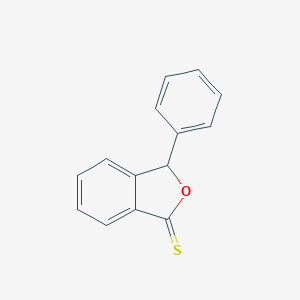![molecular formula C11H9NO3 B351373 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one CAS No. 34797-29-0](/img/structure/B351373.png)
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one
Descripción general
Descripción
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms The presence of the oxo-propyl group at the 2-position of the benzene ring adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one typically involves the reaction of salicylamide with formaldehyde and formic acid. The process begins with the heating of methyl salicylate with aqueous ammonia to obtain salicylamide. This intermediate is then reacted with a mixture of 37% aqueous formaldehyde and formic acid to form the hydroxymethyl compound. Finally, heating this solution under reflux in toluene leads to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydroxyl groups.
- Substituted derivatives with various functional groups attached to the benzene or oxazine rings.
Aplicaciones Científicas De Investigación
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one involves its interaction with various molecular targets. The oxazine ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: This compound shares the oxazine ring structure but lacks the oxo-propyl group, resulting in different chemical properties and reactivity.
5-Hydroxypyrano[2,3-d][1,3]oxazine-4,7-dione: This compound has a pyrano ring fused with the oxazine ring, leading to distinct chemical behavior and applications.
Uniqueness
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one is unique due to the presence of the oxo-propyl group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other oxazine derivatives and contributes to its versatility in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(2-oxopropyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)6-10-12-9-5-3-2-4-8(9)11(14)15-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMQUBSLDQSAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

